molecular formula C6H6N4O2 B12053101 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3

1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3

Cat. No.: B12053101
M. Wt: 173.09 g/mol
InChI Key: MVOYJPOZRLFTCP-UDDVCBLJSA-N
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Description

1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is a labeled analogue of 1-Methylxanthine, a major metabolite of Theophylline. This compound is used primarily as an internal standard in various scientific studies. It has a molecular formula of 13C4C2H615N3NO2 and a molecular weight of 173.09 .

Preparation Methods

The synthesis of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the xanthine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve high purity reagents and controlled environments to ensure the incorporation of the isotopes at the desired positions .

Chemical Reactions Analysis

1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is widely used in scientific research due to its labeled isotopes. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study metabolic pathways and drug metabolism. Additionally, it is employed in environmental studies to trace the fate of pollutants .

Mechanism of Action

The mechanism of action of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is similar to that of its unlabeled counterpart, 1-Methylxanthine. It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .

Comparison with Similar Compounds

1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is unique due to its labeled isotopes, which make it valuable for tracing and analytical studies. Similar compounds include 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 and 1,3,7-Trimethyluric acid-2,4,5,6-13C4-1,3,9-15N3. These compounds also contain stable isotopes and are used in similar applications .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

173.09 g/mol

IUPAC Name

1-methyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1

InChI Key

MVOYJPOZRLFTCP-UDDVCBLJSA-N

Isomeric SMILES

C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CN2

Origin of Product

United States

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